molecular formula C17H18N2O4 B5790295 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No. B5790295
M. Wt: 314.34 g/mol
InChI Key: XXOMKKNDSJQBRI-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as DMNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMNA is a member of the acetanilide class of compounds, which are commonly used as analgesics and antipyretics.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it may be able to selectively target cancer cells without harming healthy cells. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it is relatively unstable and can degrade over time.

Future Directions

There are a number of future directions for research involving 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of research is in the development of new cancer treatments that incorporate 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide as a key component. Another area of research is in the development of new methods for synthesizing 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide and its potential applications in other areas of research.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol and 2-methyl-3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-7-8-16(12(2)9-11)23-10-17(20)18-14-5-4-6-15(13(14)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMKKNDSJQBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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